D-cysteinate(2-)

Neurodevelopment Stem Cell Biology D-Amino Acid Signaling

D-Cysteinate(2-) (CHEBI:32450) is the fully deprotonated dianion of D-cysteine, the D-enantiomer of the proteinogenic sulfur-containing amino acid L-cysteine. As a conjugate base of D-cysteinate(1-), it bears both a carboxylate (–COO⁻) and a thiolate (–S⁻) group, conferring distinct metal-coordination and nucleophilic reactivity relative to its L-counterpart.

Molecular Formula C3H5NO2S-2
Molecular Weight 119.14 g/mol
Cat. No. B1238198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-cysteinate(2-)
Molecular FormulaC3H5NO2S-2
Molecular Weight119.14 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])N)[S-]
InChIInChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2/t2-/m1/s1
InChIKeyXUJNEKJLAYXESH-UWTATZPHSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Cysteinate(2-) – Chiral Identity, Chemical Class, and Procurement-Relevant Baseline Properties


D-Cysteinate(2-) (CHEBI:32450) is the fully deprotonated dianion of D-cysteine, the D-enantiomer of the proteinogenic sulfur-containing amino acid L-cysteine [1]. As a conjugate base of D-cysteinate(1-), it bears both a carboxylate (–COO⁻) and a thiolate (–S⁻) group, conferring distinct metal-coordination and nucleophilic reactivity relative to its L-counterpart . Unlike L-cysteine, which is ubiquitously incorporated into proteins, D-cysteine (and its anionic forms) is not a ribosomal protein building block; instead, it functions as an endogenous signaling molecule in the mammalian central nervous system and pancreas, with the fastest known spontaneous in vitro racemization rate among all proteinogenic amino acids [2]. This unique chiral identity drives stereospecific biological recognition that cannot be replicated by L-cysteine, N-acetyl-L-cysteine (NAC), D-serine, or any other in-class analog—making chirality-verified sourcing a critical procurement parameter for research and industrial applications.

Chirality-verified D-enantiomer procurement
Stereospecific signaling tool (L-Cys, NAC not substitutable)
Endogenous D-amino acid research in CNS, pancreas, cancer

Why L-Cysteine, NAC, and D-Serine Cannot Substitute for D-Cysteinate(2-) in Stereospecific Applications


Generic substitution of D-cysteinate(2-) with L-cysteine, N-acetyl-L-cysteine (NAC), or D-serine fails because the D-configuration at the α-carbon is the sole determinant of its biological activity in every validated application. D-Cysteine reduces murine embryonic neural progenitor cell (NPC) proliferation by approximately 50%, whereas equimolar L-cysteine and D-serine produce no antiproliferative effect whatsoever [1]. In the kidney, H₂S production from D-cysteine via the D-amino acid oxidase (DAO)/3-mercaptopyruvate sulfurtransferase (3MST) pathway is 80-fold more efficient than from L-cysteine [2]. In pancreatic islets, D-cysteine inhibits insulin secretion more potently than D-serine, its closest stereoisomeric sibling synthesized by the same enzyme (serine racemase) [3]. Furthermore, D-cysteine is selectively imported into xCT/CD98-overexpressing cancer cells, a property not shared by any other D-amino acid tested, including D-serine [4]. These stereospecific effects are intrinsic to the D-configuration and are abolished upon racemization or substitution.

Endpoint
D-Cysteinate(2-)
L-Cysteine / NAC / D-Serine
Neural progenitor proliferation
Reported antiproliferative effect
No effect; not replicable
H₂S production in kidney
DAO/3MST pathway; high efficiency
CBS/CSE pathway; limited
xCT/CD98 cancer cell uptake
Selective import & NFS1 inhibition
No uptake or activity

Quantitative Differentiation Evidence: D-Cysteinate(2-) vs. Closest Analogs Across Validated Bioassays


Neural Progenitor Cell Proliferation: D-Cysteine vs. L-Cysteine and D-Serine

D-Cysteine reduces the proliferation of cultured mouse embryonic neural progenitor cells (NPCs) by approximately 50%, an effect not shared with either L-cysteine or D-serine at equivalent concentrations [1]. The study used chiral HPLC and a stereospecific luciferase assay to confirm enantiomeric purity and employed EdU incorporation and cell counting to quantify proliferation. The antiproliferative effect is mediated through FoxO1/FoxO3a transcription factors and is not replicated by any other D-amino acid tested [1].

Neural progenitor proliferation
Head-to-head
~50% reduction (D-Cys) vs. no effect (L-Cys, D-Ser)
Supports stereospecific NPC assay context
Chiral HPLC-verified enantiopurity required
Neurodevelopment Stem Cell Biology D-Amino Acid Signaling

H₂S Production Efficiency: D-Cysteine DAO/3MST Pathway vs. L-Cysteine Pathways in Kidney

In the kidney, H₂S production from D-cysteine via the DAO/3MST pathway is approximately 80-fold more efficient than H₂S production from L-cysteine via canonical CBS/CSE pathways [1][2]. This pathway is predominantly localized to the cerebellum and kidney. Oral administration of D-cysteine attenuates renal ischemia-reperfusion injury more effectively than L-cysteine in murine models [1].

H₂S production efficiency
Head-to-head
~80-fold higher H₂S (DAO/3MST) vs. L-Cys pathway
Supports tissue-specific H₂S delivery studies
Kidney and cerebellum localization context
Hydrogen Sulfide Biology Renal Physiology Ischemia-Reperfusion

Insulin Secretion Inhibition: D-Cysteine vs. D-Serine in Pancreatic Islets

In glucose-stimulated insulin secretion (GSIS) assays using both mouse and human pancreatic islets, equimolar D-cysteine produces greater inhibition of insulin secretion than D-serine, another D-amino acid synthesized by the same enzyme, serine racemase (SR) [1]. SR knockout (SR−/−) mice exhibit 6–10 fold higher insulin levels in pancreas and plasma, confirming that endogenous D-cysteine—produced by SR—is a tonic suppressor of insulin secretion [1]. The diabetic state in both streptozotocin (STZ) and NOD mouse models shows increased D-cysteine expression relative to D-serine [1].

Insulin secretion modulation
Head-to-head
D-Cys > D-Ser at equimolar; SR−/− mice: 6–10× insulin elevation
Supports insulin modulation assay context
SR knockout model confirms tonic suppression
Diabetes Research Pancreatic Beta Cells Metabolic Signaling

Repeated-Dose Oral Toxicity: D-Cysteine vs. L-Cysteine NOAEL in Rats

In a 4-week repeated-dose oral gavage study in male rats, the no-observed-adverse-effect level (NOAEL) for D-cysteine was established at 500 mg/kg/day, compared to less than 500 mg/kg/day for L-cysteine [1]. At 2000 mg/kg/day, D-cysteine caused anemia, renal injuries with crystal deposition in the medulla, and one fatality due to renal failure, while L-cysteine at equivalent doses produced renal injuries (basophilic tubules) without crystal deposition [1]. The toxicological profiles were broadly similar but showed distinct dose-response features, including sperm granuloma in the epididymis observed only with D-cysteine at 1000–2000 mg/kg/day [1].

Oral toxicity profile
Head-to-head
NOAEL 500 mg/kg (D-Cys) vs.
Reported in vivo tolerability endpoint context
Distinct renal toxicity signature observed
Cancer cell selective uptake
Head-to-head
xCT/CD98-dependent import; NFS1 inhibition via steric blockade
Supports tumor cell line selectivity studies
xCT-non-overexpressing cells unaffected
Plant cellular uptake kinetics
Head-to-head
L-Cys influx ~4× faster; D-Cys influx insensitive to AOA
Supports enantiomer-specific transport studies
Postharvest senescence delay comparable
Toxicology Preclinical Safety Amino Acid Supplementation

Selective Cytotoxicity: D-Cysteine in xCT/CD98-Overexpressing Cancer Cells vs. Non-Overexpressing Cells

D-Cysteine is selectively imported into xCT/CD98-overexpressing cancer cell lines and impairs their proliferation, whereas xCT/CD98-non-overexpressing cancer cells and non-malignant cells are unaffected [1]. This selectivity is not shared by any other D-amino acid tested, including D-serine, D-alanine, and D-aspartate [1]. Once inside the cell, D-cysteine specifically inhibits the mitochondrial cysteine desulfurase NFS1 by steric blockade of sulfur mobilization, disrupting all cellular iron-sulfur (Fe-S) cluster-dependent functions including mitochondrial respiration, nucleotide metabolism, and genome integrity maintenance [1][2]. In vivo, D-cysteine administration diminishes tumor growth of human triple-negative breast cancer cells implanted orthotopically into the mouse mammary gland [1].

Cancer cell selective uptake
Head-to-head
xCT/CD98-dependent import; NFS1 inhibition via steric blockade
Supports tumor cell line selectivity studies
xCT-non-overexpressing cells unaffected
Cancer Metabolism Iron-Sulfur Cluster Biogenesis Tumor-Selective Therapy

Cellular Uptake Kinetics: D-Cysteine vs. L-Cysteine Transport in Plant Systems

In cucurbit leaf discs, the influx rate of L-cysteine is approximately four times higher than that of D-cysteine [1]. Furthermore, L-cysteine influx is inhibited by 100 μM aminooxyacetic acid (AOA), whereas D-cysteine influx is completely unaffected by AOA, indicating that the two enantiomers are transported by distinct mechanisms [1]. In vitro, D-cysteine desulphydrase activity is more than one order of magnitude higher than L-cysteine desulphydrase activity, and the two enzymes show differential subcellular localization and inhibitor sensitivity [1]. Despite slower uptake, spraying pak choy leaves with 10 mM D-cysteine inhibits postharvest leaf senescence comparably to L-cysteine, as measured by delayed loss of green color (market life), reduced respiration rate, and reduced ethylene production [2].

Plant cellular uptake kinetics
Head-to-head
L-Cys influx ~4× faster; D-Cys influx insensitive to AOA
Supports enantiomer-specific transport studies
Postharvest senescence delay comparable
Plant Physiology Amino Acid Transport Postharvest Biology

Validated Application Scenarios for D-Cysteinate(2-) Based on Quantitative Differentiation Evidence


Selective Targeting of xCT/CD98-Overexpressing Cancers via NFS1 Inhibition

D-Cysteine is uniquely imported through the xCT/CD98 cystine/glutamate antiporter—upregulated in many aggressive cancers including triple-negative breast cancer—and inhibits the mitochondrial cysteine desulfurase NFS1 through steric blockade, crippling Fe-S cluster biogenesis, mitochondrial respiration, and genome integrity. This selectivity is absent in all other D-amino acids tested, and xCT-non-overexpressing cells remain unaffected [1]. Researchers investigating tumor-selective metabolic vulnerabilities should specify chirally pure D-cysteine (or its dianion D-cysteinate(2-)) rather than L-cysteine, NAC, or racemic mixtures, as only the D-enantiomer serves as a decoy substrate for xCT import and a steric inhibitor of NFS1 [1].

Neuroscience Research on Neural Progenitor Cell Homeostasis and Cerebellar Neuroprotection

D-Cysteine exerts a stereospecific ~50% antiproliferative effect on embryonic neural progenitor cells that is not reproduced by L-cysteine or D-serine, mediated via FoxO1/FoxO3a transcription factors [2]. In the cerebellum, D-cysteine enhances Purkinje cell dendritic development through DAO-dependent H₂S generation, while L-cysteine impairs it [3]. In vivo, D-cysteine prevents motor dysfunction progression in a spinocerebellar ataxia (SCA) mouse model [3]. For developmental neuroscience and cerebellar ataxia research, enantiopure D-cysteine is irreplaceable; L-cysteine substitution would produce opposite or null effects in these systems.

Pancreatic Beta-Cell and Diabetes Research via D-Cysteine-Dependent Insulin Modulation

D-Cysteine, endogenously synthesized by serine racemase (SR), is a tonic negative regulator of insulin secretion. SR−/− mice produce 6–10 fold higher insulin levels, and D-cysteine inhibits GSIS in mouse and human islets more potently than D-serine at equimolar concentrations [4]. Diabetic states in STZ and NOD mouse models correlate with elevated D-cysteine expression relative to D-serine [4]. For insulin secretion and beta-cell signaling studies, D-cysteine must be sourced in verified chiral purity, as contamination with L-cysteine or reliance on D-serine would confound results.

Tissue-Specific H₂S Delivery for Renal Ischemia-Reperfusion and Oxidative Stress Studies

The DAO/3MST pathway converts D-cysteine to H₂S approximately 80-fold more efficiently than L-cysteine pathways in the kidney, enabling tissue-specific H₂S delivery to the cerebellum and kidney without systemic H₂S elevation [5]. Oral D-cysteine attenuates renal ischemia-reperfusion injury more effectively than L-cysteine [5]. For H₂S biology and renal pharmacology, D-cysteine offers a stereospecific prodrug approach to localized H₂S generation that cannot be matched by L-cysteine, NAC, or inorganic sulfide donors.

Application
Selection Property
Validation Focus
xCT/CD98-overexpressing cancer cell studies
Chiral purity & transport selectivity
NFS1 inhibition endpoint & Fe-S cluster disruption
Neural progenitor cell and cerebellar studies
Enantiomeric identity & FoxO1/3a pathway
Proliferation assay & Purkinje cell morphology
Insulin secretion and beta-cell signaling studies
Chirally pure D-cysteine (SR product)
GSIS assay & insulin levels in SR−/− models
Renal H₂S delivery and ischemia-reperfusion studies
DAO/3MST pathway substrate specificity
H₂S production efficiency & renal endpoint monitoring
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